
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate can be achieved through a metal-free synthesis method. This involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous as it avoids metal contamination and waste generation, uses a low-cost and eco-friendly catalyst, and provides high regioselectivity and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of molecular iodine as a catalyst in a metal-free environment is a notable approach in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in more hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets are still under investigation, but its quinoline core is known to play a crucial role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Uniqueness
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher regioselectivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
88344-50-7 |
|---|---|
Fórmula molecular |
C19H15NO5 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
dimethyl 1-oxido-2-phenylquinolin-1-ium-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-24-18(21)15-13-10-6-7-11-14(13)20(23)17(16(15)19(22)25-2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
QPIZTNDKVHITDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


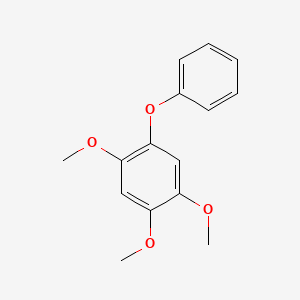

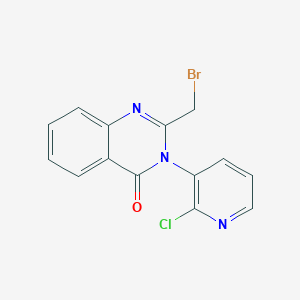

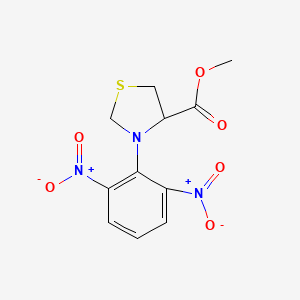
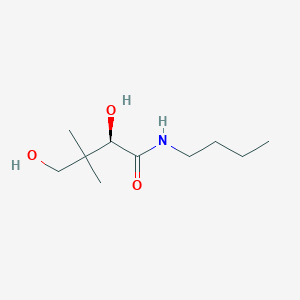
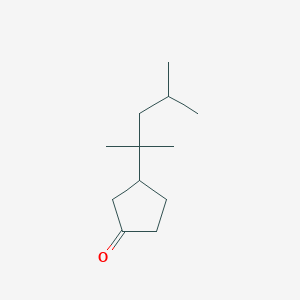

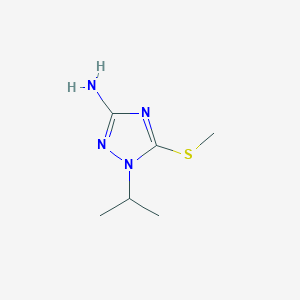
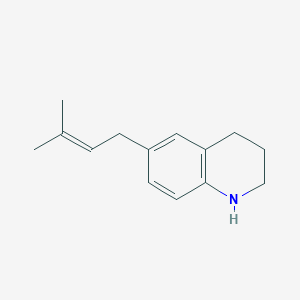

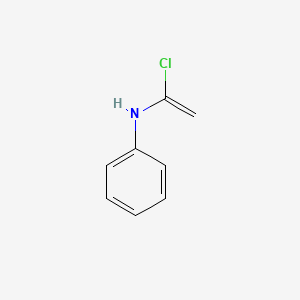
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
